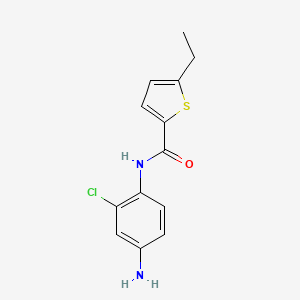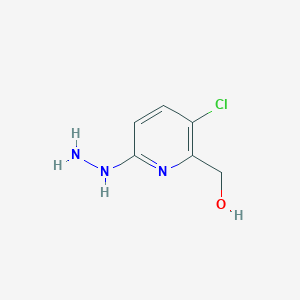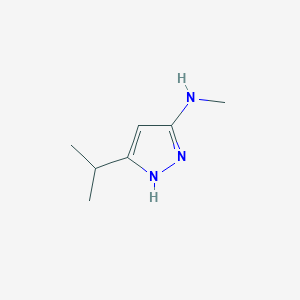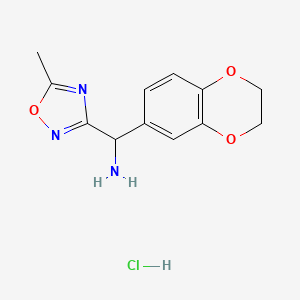
2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride
Übersicht
Beschreibung
2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride is a chemical compound with the CAS Number: 1354952-33-2 . It has a molecular weight of 249.18 and is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2.2ClH/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10;;/h1,3-4,13H,2,5-8,12H2;2*1H . This indicates that the compound contains a tetrahydroquinoline ring attached to an ethan-1-amine group, and it is associated with two chloride ions.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, the search results do not provide additional physical and chemical properties such as boiling point or density.Wissenschaftliche Forschungsanwendungen
Neuroprotective and Antidepressant Properties
Research highlights the potential of compounds related to 2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride, such as 1MeTIQ, in offering neuroprotective, antiaddictive, and antidepressant-like activities. These properties are evident in various animal models, indicating their potential in treating central nervous system disorders. Mechanisms involve monoaminergic system activation, MAO inhibition, and glutamatergic system activity reduction, suggesting a complex interplay in neuroprotection and therapeutic effects against depression and addiction (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Anticancer and Antibiotic Applications
Tetrahydroisoquinoline derivatives, closely related to the structure of interest, have demonstrated significant potential in anticancer and antibiotic applications. The approval of trabectedin, a compound with a similar tetrahydroisoquinoline scaffold, for soft tissue sarcoma treatment marks a significant milestone in this area. These compounds show promise across various therapeutic areas, including cancer and infectious diseases, owing to their unique mechanisms of action (Singh & Shah, 2017).
Synthetic and Structural Insights
Research into the Fischer synthesis of indoles from arylhydrazones, utilizing 2,6-disubstituted arylhydrazones derived from 8-R-N-amino-1,2,3,4-tetrahydroquinolines, has provided valuable insights into the structural transformations and synthetic pathways. These findings contribute to the understanding of the chemical behavior and potential applications of tetrahydroquinoline derivatives in medicinal chemistry (Fusco & Sannicolo, 1978).
Biological Activities of Related Compounds
8-Hydroxyquinoline derivatives, which share structural similarities with 2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. The therapeutic potential of these compounds is significant, with many serving as potent lead compounds for drug development. The diverse pharmacological activities of 8-HQ derivatives highlight the therapeutic value of tetrahydroquinoline-related scaffolds (Saadeh, Sweidan, & Mubarak, 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-(1,2,3,4-tetrahydroquinolin-8-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10;;/h1,3-4,13H,2,5-8,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKXKIUEGKYDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)CCN)NC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



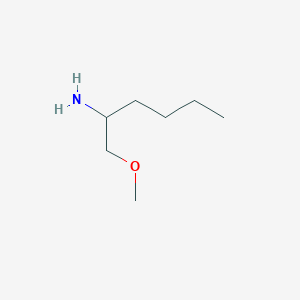
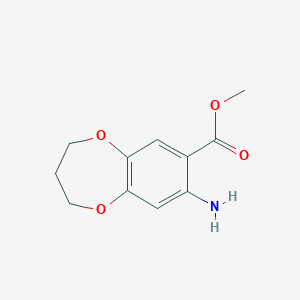
![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1423458.png)
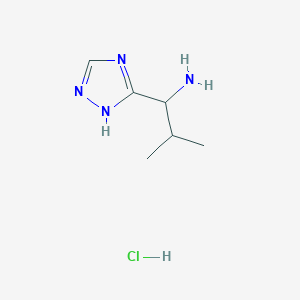
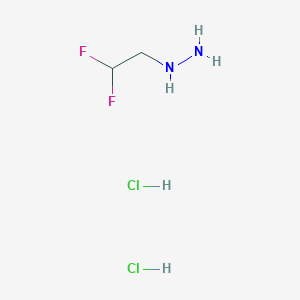

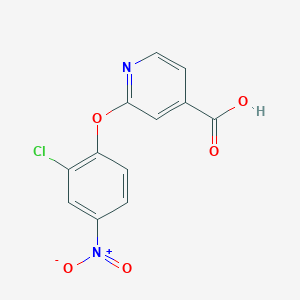
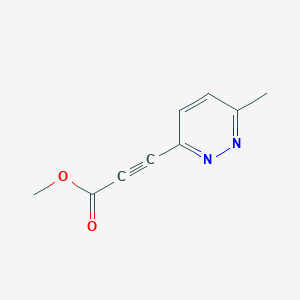
![3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide](/img/structure/B1423468.png)
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B1423469.png)
